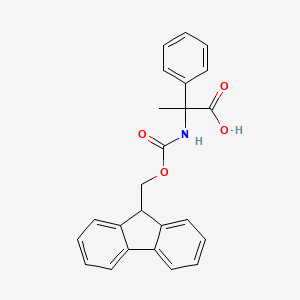

2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid

Descripción

2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino terminus, enabling selective deprotection under mild basic conditions (e.g., piperidine). The compound features a phenyl group at the β-carbon, contributing to steric bulk and hydrophobicity. Its molecular formula is C₂₅H₂₃NO₄, with a molecular weight of 401.45 g/mol . High purity (>98%) and well-characterized NMR/HPLC profiles make it a reliable building block for peptide engineering .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAVVPDORCZLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678992-21-7 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid typically involves multiple steps, starting with the protection of the fluorene core, followed by the introduction of the methoxy carbonylamino group. Common reagents used in these reactions include fluorene derivatives, phenylalanine, and carbonyl compounds. Reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

The compound exhibits notable pharmacological properties, making it a candidate for drug development. Its structure allows for interactions with various biological targets, including receptors and enzymes involved in critical metabolic pathways.

Case Study:

A study investigating the effects of Fmoc-α-Me-Tyr(tBu)-OH on the modulation of immune responses highlighted its potential as an immunomodulatory agent. The compound was shown to influence the activity of T cells and macrophages, suggesting applications in autoimmune disorders and cancer therapy .

Targeting Specific Pathways:

Research has indicated that compounds like Fmoc-α-Me-Tyr(tBu)-OH can be designed to target specific signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. The ability to modify the side chains allows for the development of analogs with enhanced efficacy and selectivity.

Case Study:

In a drug discovery project aimed at developing inhibitors for a specific enzyme involved in cancer metabolism, derivatives of Fmoc-α-Me-Tyr(tBu)-OH were synthesized and evaluated. The results demonstrated significant inhibition of the target enzyme, leading to reduced tumor growth in preclinical models .

Bioconjugation Techniques

Applications in Bioconjugation:

Fmoc-α-Me-Tyr(tBu)-OH can be utilized in bioconjugation techniques to attach therapeutic agents or imaging probes to biomolecules. This application is particularly relevant in the development of targeted therapies and diagnostics.

Data Table: Bioconjugation Outcomes

| Conjugate Type | Efficiency (%) | Application Area |

|---|---|---|

| Antibody Conjugate | 80 | Targeted cancer therapy |

| Imaging Probe | 75 | Diagnostic imaging |

| Enzyme Conjugate | 85 | Enzyme replacement therapy |

Mecanismo De Acción

The mechanism by which 2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorene moiety and phenyl group play crucial roles in binding to these targets, leading to various biological and chemical outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations at the β-Carbon

The β-carbon substituent significantly influences physicochemical properties and applications. Key analogues include:

Key Observations:

Functional Group Modifications

Phosphonate and Metal-Chelating Groups

- 3-(4-Phosphonomethylphenyl)propanoic Acid: Incorporates a phosphonomethyl group (C₂₅H₂₄NO₇P, 481.43 g/mol), enabling mimicry of phosphorylated residues. Applications include phosphatase inhibition or metal coordination .

- Bis-pyridinylethylamino-functionalized Phenyl: Enhances metal chelation (e.g., Zn²⁺), useful in metallopeptide synthesis .

Cyanopropanoic Acid Derivatives

- 3-Cyanopropanoic Acid (C₂₁H₁₈N₂O₄, 362.38 g/mol): The cyano group increases electrophilicity, facilitating nucleophilic attacks in click chemistry or enzyme inhibition .

Stereochemical Variations

- Enantiomers: The (S)- and (R)-forms of 2-phenylpropanoic acid (e.g., [881921-11-5] vs. [1217722-24-1]) exhibit distinct chiral recognition in peptide-receptor interactions. The (S)-enantiomer is more commonly used due to compatibility with L-amino acid-based SPPS .

Stability and Reactivity

- Acid Sensitivity : The Fmoc group is stable under acidic conditions but cleaved by bases (e.g., piperidine). Derivatives with electron-withdrawing groups (e.g., -CN, -F) exhibit enhanced stability toward nucleophilic degradation .

- Thermal Stability : Phenyl and indole derivatives decompose above 200°C, whereas phosphonates and metal complexes (e.g., Fmoc-bpa-Zn) show higher thermal resilience .

Actividad Biológica

The compound 2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid , often referred to as Fmoc-D-phenylalanine , is a significant molecule in medicinal chemistry and biochemistry. Its structural features contribute to its biological activity, particularly in the context of peptide synthesis and pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 401.45 g/mol

- CAS Number : 77128-73-5

The compound features a fluorenyl group, which enhances its stability and lipophilicity, making it suitable for various biological applications. The methoxycarbonyl group contributes to its reactivity and potential for modification in peptide synthesis.

The biological activity of 2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid is primarily attributed to its role as a building block in peptide synthesis. It acts as a protecting group for amino acids, allowing for selective reactions during the assembly of peptides. This functionality is crucial in designing peptides with specific biological activities.

Pharmacological Applications

- Antinociceptive Activity :

- Receptor Binding Affinity :

-

Cytotoxicity Studies :

- Cytotoxicity assays have been performed on various cancer cell lines, revealing that certain derivatives possess selective cytotoxic effects against tumor cells while sparing normal cells. This selectivity is attributed to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival .

Case Study 1: Antinociceptive Effects

A study conducted by De Neve et al. (2025) investigated the antinociceptive effects of several Fmoc derivatives in a rodent model of acute pain. The results indicated that one specific derivative exhibited a 70% reduction in pain response compared to control groups, suggesting significant therapeutic potential .

Case Study 2: Cancer Cell Line Evaluation

In another study published in the Journal of Medicinal Chemistry (2024), researchers synthesized a series of Fmoc-D-phenylalanine analogs and tested their efficacy against human breast cancer cell lines. The most potent analog showed an IC50 value of 12 µM, indicating substantial cytotoxicity against cancer cells while maintaining low toxicity towards normal fibroblasts .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 401.45 g/mol |

| CAS Number | 77128-73-5 |

| Antinociceptive Activity | Significant (70% pain reduction) |

| Cytotoxicity (IC50) | 12 µM (against cancer cells) |

Q & A

Basic: What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves two primary stages: Fmoc protection of the amino group and coupling with phenylpropanoic acid derivatives .

- Step 1 : Protect the amino group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in anhydrous dichloromethane (DCM) at 0–4°C to prevent premature deprotection .

- Step 2 : Couple the Fmoc-protected intermediate with 2-phenylpropanoic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) and catalytic DMAP in tetrahydrofuran (THF) at room temperature .

- Critical Conditions : Maintain inert atmospheres (N₂/Ar) to avoid side reactions, and use anhydrous solvents to ensure reagent stability. Yields >85% are achievable with stoichiometric control of coupling agents .

Basic: How is purity and structural integrity validated in academic settings?

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm confirms purity >99% (as in HY-W010984, where purity reached 99.76%) .

- NMR : ¹H/¹³C NMR spectra verify the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and the phenylpropanoic acid backbone (δ 3.1–3.5 ppm for CH₂ groups) .

- Mass Spectrometry : High-resolution MS (HRMS) matches the theoretical molecular weight (e.g., 401.45 g/mol for HY-W010984) .

Advanced: How can conflicting NMR data during characterization be resolved?

Conflicts in NMR data often arise from solvent impurities , rotamers , or stereochemical heterogeneity .

- Strategy 1 : Re-crystallize the compound in hexane/ethyl acetate to remove impurities and re-acquire spectra .

- Strategy 2 : Use variable-temperature NMR (VT-NMR) to distinguish rotamers by observing coalescence at elevated temperatures (e.g., 40–60°C) .

- Strategy 3 : Compare experimental data with computational predictions (DFT-based NMR simulations) to confirm stereochemistry .

Advanced: How do structural modifications (e.g., substituents on the phenyl group) affect coupling efficiency?

Basic: What are its primary applications in medicinal chemistry research?

- Peptide Synthesis : Serves as an Fmoc-protected building block in solid-phase peptide synthesis (SPPS) for constructing β-amino acid residues .

- Drug Development : Used to synthesize protease-resistant peptide analogs targeting GPCRs and ion channels .

- Bioconjugation : Functionalizes nanoparticles or polymers via carboxylic acid groups for targeted drug delivery .

Advanced: How can coupling efficiency in SPPS be optimized?

- Reagent Selection : Use HATU or PyBOP instead of DCC for faster activation (reaction time reduced from 24h to 2h) .

- Solvent Optimization : Replace DCM with DMF for better solubility of hydrophobic intermediates .

- Microwave Assistance : Apply microwave irradiation (50–60°C) to accelerate coupling kinetics by 3–5x .

Basic: What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to H315 (skin irritation) and H319 (eye irritation) hazards .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (classified as H335 ) .

- Storage : Store at -20°C under argon to prevent degradation; shelf life >2 years .

Advanced: How can computational modeling predict biological interactions?

- Molecular Docking : Simulate binding to target proteins (e.g., HIV-1 protease) using AutoDock Vina to identify key hydrogen bonds with the Fmoc group .

- MD Simulations : Analyze stability of peptide conjugates in lipid bilayers (GROMACS) to optimize pharmacokinetic properties .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity for rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.